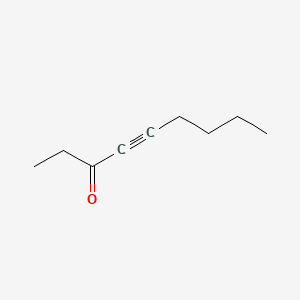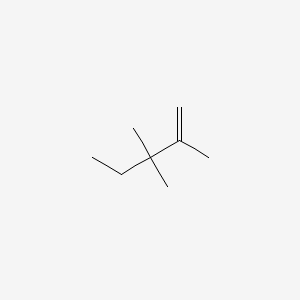
2,3,3-Trimethyl-1-pentene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,3-Trimethyl-1-pentene is an organic compound with the molecular formula C8H16 It is a branched alkene with a double bond located at the first carbon atomIt is a colorless liquid with a characteristic odor and is used in various chemical applications .
准备方法
Synthetic Routes and Reaction Conditions
2,3,3-Trimethyl-1-pentene can be synthesized through several methods. One common method involves the dehydration of 2,3,3-trimethyl-2-pentanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under elevated temperatures to facilitate the removal of water and formation of the double bond .
Industrial Production Methods
In industrial settings, this compound is often produced as a byproduct during the cracking of hydrocarbons. The process involves the thermal decomposition of larger hydrocarbon molecules into smaller ones, including alkenes like this compound .
化学反应分析
Types of Reactions
2,3,3-Trimethyl-1-pentene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the reaction conditions and reagents used.
Reduction: Hydrogenation of this compound can yield 2,3,3-trimethylpentane.
Substitution: It can participate in halogenation reactions where halogens like chlorine or bromine add across the double bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Halogenation reactions often use halogens like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of 2,3,3-trimethylpentane.
Substitution: Formation of halogenated alkanes.
科学研究应用
2,3,3-Trimethyl-1-pentene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: It can be used in studies involving the metabolism of alkenes.
Medicine: Research into its potential as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用机制
The mechanism of action of 2,3,3-Trimethyl-1-pentene involves its reactivity due to the presence of the double bond. This double bond allows it to participate in addition reactions, where reagents add across the double bond, altering the molecular structure. The molecular targets and pathways involved depend on the specific reaction and conditions used .
相似化合物的比较
Similar Compounds
- 2,4,4-Trimethyl-1-pentene
- 2,3,4-Trimethyl-1-pentene
- 3,3,4-Trimethyl-2-pentanol
Uniqueness
2,3,3-Trimethyl-1-pentene is unique due to its specific branching and the position of the double bond. This structure influences its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds .
属性
CAS 编号 |
560-23-6 |
|---|---|
分子式 |
C8H16 |
分子量 |
112.21 g/mol |
IUPAC 名称 |
2,3,3-trimethylpent-1-ene |
InChI |
InChI=1S/C8H16/c1-6-8(4,5)7(2)3/h2,6H2,1,3-5H3 |
InChI 键 |
TUSBCMPNIOJUBX-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)(C)C(=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


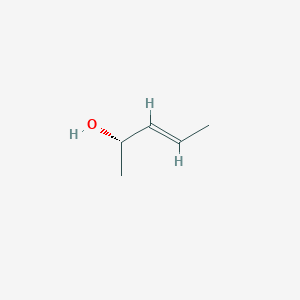
![2,4-Dimethyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14754181.png)
![Benzoic acid, 4-chloro-2-[(3-methoxyphenyl)amino]-](/img/structure/B14754204.png)
![[1,2]oxazolo[4,5-g][1,2]benzoxazole](/img/structure/B14754211.png)
![(1S,4S,5S,6R,9R,10R,13R)-10-hydroxy-14-(hydroxymethyl)-5,9-dimethyl-6-[(E)-3-phenylprop-2-enoyl]oxytetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-5-carboxylic acid](/img/structure/B14754213.png)
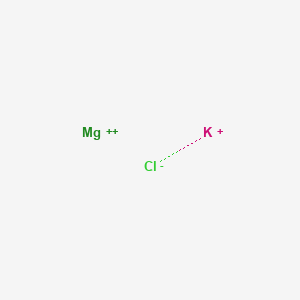
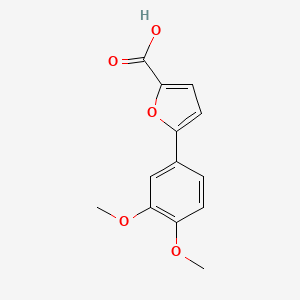
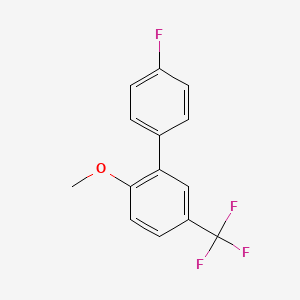
![1H-Naphtho[2,3-e]perimidine-2,8,13(3H)-trione](/img/structure/B14754226.png)
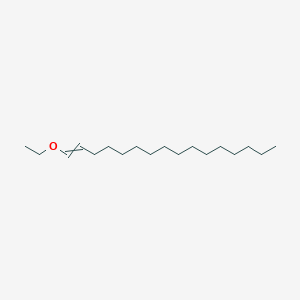
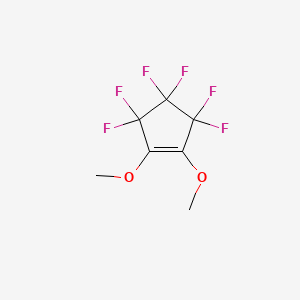
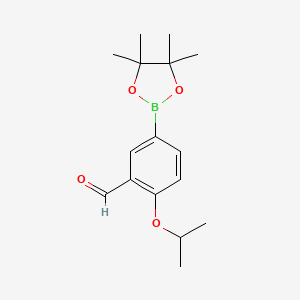
![5-[(4-Fluorophenyl)(hydroxy)methyl]pyrimidine-2,4(1h,3h)-dione](/img/structure/B14754248.png)
